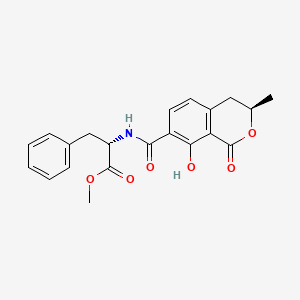
Ochratoxin B methyl ester
Descripción
Ochratoxin B methyl ester (OTB-Me) is a methylated derivative of ochratoxin B (OTB), a mycotoxin produced by Aspergillus and Penicillium species. Structurally, OTB-Me is formed by esterification of the hydroxyl group in the phenylalanine moiety of OTB with a methyl group (‑OCH₃) . Unlike ochratoxin A (OTA), which contains a chlorine atom on its dihydroisocoumarin moiety, OTB and its derivatives lack this chlorine substitution, resulting in reduced toxicity compared to OTA . OTB-Me is classified as a "modified mycotoxin," a product of fungal metabolism or food processing, and its occurrence has been reported in marine-derived fungi, soil, and agricultural commodities .
Propiedades
Número CAS |
18496-57-6 |
|---|---|
Fórmula molecular |
C21H21NO6 |
Peso molecular |
383.4 |
Nombre IUPAC |
methyl (2S)-2-[[(3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C21H21NO6/c1-12-10-14-8-9-15(18(23)17(14)21(26)28-12)19(24)22-16(20(25)27-2)11-13-6-4-3-5-7-13/h3-9,12,16,23H,10-11H2,1-2H3,(H,22,24)/t12-,16+/m1/s1 |
Clave InChI |
AHCWMOFIRSZKKF-WBMJQRKESA-N |
SMILES |
CC1CC2=C(C(=C(C=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)OC)O)C(=O)O1 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Structural Comparisons
Ochratoxins share a core structure comprising an isocoumarin linked via an amide bond to L-phenylalanine. Key structural differences among analogs include:
- Ochratoxin A (OTA) : Contains a chlorine atom on the isocoumarin moiety and a hydroxyl group on phenylalanine.
- Ochratoxin B (OTB) : Lacks the chlorine atom present in OTA.
- Ochratoxin C (OTC) : Ethyl ester derivative of OTA (phenylalanine hydroxyl group replaced by ethyl ester).
- Ochratoxin B Methyl Ester (OTB-Me) : Methyl ester derivative of OTB.
- Ochratoxin A Methyl Ester (OTA-Me) : Methyl ester derivative of OTA .
Table 1: Structural Features of Ochratoxin Analogs
| Compound | Chlorine Atom | Ester Group | Molecular Weight (g/mol) |
|---|---|---|---|
| OTA | Yes | None | 403.08 |
| OTB | No | None | 369.12 |
| OTC | Yes | Ethyl | 431.11 |
| OTA-Me | Yes | Methyl | 417.10 |
| OTB-Me | No | Methyl | 383.14 |
Toxicity Profiles
In Vitro and In Vivo Toxicity
- OTA vs. OTB : OTA is significantly more toxic than OTB due to the chlorine atom enhancing cellular uptake and binding . For example, OTA’s oral LD₅₀ in day-old chicks is 166 mg/kg, while OTB is less acutely toxic .
- OTC : Exhibits toxicity comparable to OTA in vitro (e.g., LC₅₀ values in HeLa cells: 5 µM for OTA vs. 9 µM for OTC) but shows lower acute toxicity in vivo (e.g., LD₅₀ in rainbow trout: 3.0 mg/kg for OTA vs. 13.0 mg/kg for OTB ethyl ester) .
- OTA-Me: Less toxic than OTA in vivo. For instance, OTA-Me was non-lethal in day-old chicks at 3.9 mg/kg, whereas OTA’s LD₅₀ is 166 mg/kg .
- OTB-Me: Limited direct toxicity data are available, but structural analogs suggest reduced toxicity compared to chlorinated derivatives. In brine shrimp assays, OTA-Me showed LC₅₀ values of 2.59 µM, while OTB-Me’s toxicity remains unquantified in similar studies .
Table 2: Acute Toxicity of Ochratoxin Derivatives
| Compound | LD₅₀ (mg/kg, Chicks) | LC₅₀ (HeLa Cells, µM) | Brine Shrimp LC₅₀ (µM) |
|---|---|---|---|
| OTA | 166 | 5 | 13.74 |
| OTB | >216* | >10* | N/A |
| OTC | 216 | 9 | N/A |
| OTA-Me | Non-lethal at 3.9 | N/A | 2.59 |
| OTB-Me | Non-lethal (ducklings) | N/A | N/A |
Data from ; *Estimated from structural analog data.
Quantitative Structure-Property Relationship (QSPR) Insights
A QSPR study assigned toxicity values based on molecular descriptors:
- OTB-Me: 20.00
- OTA-Me: 22.49
- OTB ethyl ester: 19.41 Higher values correlate with reduced toxicity, suggesting OTB-Me is less toxic than OTA-Me but more toxic than OTB ethyl ester .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


